2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and an acetamide linkage to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the nitration of 5-methyl-pyrazole to introduce the nitro group. This is followed by the acylation of the nitrated pyrazole with an appropriate acylating agent to form the acetamide linkage. The final step involves coupling the acetamide intermediate with a quinoline derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups onto the pyrazole or quinoline rings .
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit specific enzymes or receptors, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)-propionic acid methyl ester
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)-ethylamine
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)-butanoic acid
Uniqueness
Compared to similar compounds, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinolin-3-yl)acetamide stands out due to its unique combination of a pyrazole ring with a quinoline moiety. This structural feature enhances its potential for diverse chemical reactions and broadens its range of applications in scientific research.
Properties
Molecular Formula |
C15H13N5O3 |
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Molecular Weight |
311.3g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-quinolin-3-ylacetamide |
InChI |
InChI=1S/C15H13N5O3/c1-10-6-14(20(22)23)18-19(10)9-15(21)17-12-7-11-4-2-3-5-13(11)16-8-12/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
ZWVCDQBUJRPLSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-] |
solubility |
40.2 [ug/mL] |
Origin of Product |
United States |
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